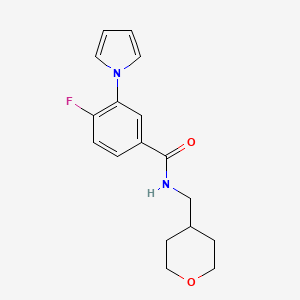![molecular formula C23H21N3OS3 B11139654 (5Z)-3-methyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11139654.png)
(5Z)-3-methyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-3-methyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core, a pyrazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-methyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a pyrazole aldehyde under basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with catalysts such as piperidine to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to include continuous flow processes, which allow for better control over reaction conditions and scalability. Solvent-free microwave-assisted synthesis is another method that can be employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the thioxo group, leading to the formation of thiazolidinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used.
Major Products
The major products depend on the specific reaction conditions but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives with different functional groups attached to the aromatic or pyrazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, (5Z)-3-methyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (5Z)-3-methyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone core can inhibit certain enzymes by binding to their active sites, while the pyrazole ring can interact with receptor proteins, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
- **(5Z)-5-{[1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
Uniqueness
Compared to similar compounds, (5Z)-3-methyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substituents, which can enhance its biological activity and specificity. The presence of the propylsulfanyl group, in particular, can influence its interaction with biological targets, potentially leading to more potent effects.
Properties
Molecular Formula |
C23H21N3OS3 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3OS3/c1-3-13-29-19-11-9-16(10-12-19)21-17(14-20-22(27)25(2)23(28)30-20)15-26(24-21)18-7-5-4-6-8-18/h4-12,14-15H,3,13H2,1-2H3/b20-14- |
InChI Key |
LYWACHCORMDMKZ-ZHZULCJRSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139574.png)
![N~5~-carbamoyl-N~2~-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-ornithine](/img/structure/B11139578.png)
![ethyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11139590.png)
![Methyl 3-methyl-2-[2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-2-phenylacetamido]pentanoate](/img/structure/B11139593.png)

![2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B11139609.png)
![3-(5-bromo-1H-indol-1-yl)-N-[1-(furan-2-yl)propan-2-yl]propanamide](/img/structure/B11139614.png)
![3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]propanamide](/img/structure/B11139618.png)
![N-[2-(4-pyridyl)ethyl]-3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanamide](/img/structure/B11139624.png)
![N~4~-cyclohexyl-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[3,2-e]pyridine-4-carboxamide](/img/structure/B11139628.png)
![3-{3-[4-(2-methoxyphenyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11139631.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11139639.png)
![(5Z)-3-(3-methoxypropyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11139665.png)

